molecular formula C8H16ClN B2816942 {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride CAS No. 2126177-69-1

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride

Cat. No.: B2816942
CAS No.: 2126177-69-1
M. Wt: 161.67
InChI Key: INQGTIBFEXFGBU-UHFFFAOYSA-N
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Description

{Bicyclo[410]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a bicyclic amine derivative, which means it contains two fused rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The next step is the introduction of the amino group. This can be done through a reductive amination process, where the bicyclic ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • {Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride
  • {Bicyclo[4.1.0]heptan-2-yl}methanamine hydrochloride

Uniqueness

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride is unique due to its specific bicyclic structure and the position of the amino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-bicyclo[4.1.0]heptanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-8-4-2-1-3-7(8)5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQGTIBFEXFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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